molecular formula C13H11BrO2 B12863907 Methyl 3-bromo-8-methyl-1-naphthoate

Methyl 3-bromo-8-methyl-1-naphthoate

Cat. No.: B12863907
M. Wt: 279.13 g/mol
InChI Key: HKXWFGJFJBPIGP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-8-methyl-1-naphthoate: is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a bromine atom and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-8-methyl-1-naphthoate typically involves the bromination of 8-methyl-1-naphthoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-8-methyl-1-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-azido-8-methyl-1-naphthoate or 3-thio-8-methyl-1-naphthoate.

    Oxidation: 3-bromo-8-methyl-1-naphthoic acid.

    Reduction: 3-bromo-8-methyl-1-naphthol.

Scientific Research Applications

Chemistry: Methyl 3-bromo-8-methyl-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs. The bromine atom and ester group provide sites for further functionalization, allowing the creation of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-8-methyl-1-naphthoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively.

In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

  • Methyl 3-bromo-1-naphthoate
  • Methyl 8-bromo-1-naphthoate
  • Methyl 6-bromo-2-naphthoate

Comparison: Methyl 3-bromo-8-methyl-1-naphthoate is unique due to the presence of both a bromine atom and a methyl group on the naphthalene ring. This combination of substituents affects its reactivity and the types of reactions it can undergo. Compared to Methyl 3-bromo-1-naphthoate, the additional methyl group in this compound provides a site for further functionalization and can influence the compound’s physical and chemical properties.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

methyl 3-bromo-8-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,1-2H3

InChI Key

HKXWFGJFJBPIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)Br

Origin of Product

United States

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